

Quantitative Data from In Vitro Studies

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Compound Focus: Ozarelix

CAS No.: 295350-45-7

Cat. No.: S548652

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The following table summarizes the key experimental findings from studies treating androgen receptor-negative prostate cancer cells with **Ozarelix** for 72 hours:

Cell Line	Tested Concentrations	Incubation Duration	Observed Effects	Key Molecular Changes
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| **PC3** [1] [2] | 0, 5, 10, 20 ng/mL | 72 hours | • Dose-dependent inhibition of cell proliferation [1] • Induction of apoptosis [2] | • Activation of caspase-3 and caspase-8 [1] [2] • **Downregulation:** Bcl-2, Bcl-XL, c-FLIP (L) [1] [2] • **Upregulation:** p21, p27, DR4/5, Fas [1] [2] || **DU145** [1] [2] | 0, 5, 10, 20 ng/mL | 72 hours | • Dose-dependent inhibition of cell proliferation [1] • Induction of apoptosis [2] | • Activation of caspase-3 and caspase-8 [1] [2] • **Downregulation:** Bcl-2, Bcl-XL, c-FLIP (L) [1] [2] • **Upregulation:** p21, p27, DR4/5, Fas [1] [2] || **PC3 & DU145** [1] [3] | 20 ng/mL | 72 hours | Arrest of cells in the G2/M phase of the cell cycle [1] | Upregulated Erk and p38MAPK activity [1] [3] |

Detailed Experimental Protocols

Cell Proliferation Assay

This protocol is used to assess the inhibitory effects of **Ozarelix** on cancer cell growth over time [1] [3].

- **Cell Lines:** Human prostate cancer cells PC3 and DU145.

- **Culture Conditions:** Serum-starved conditions [1] [3].
- **Dosing:** Treat cells with **Ozarelix** at concentrations of 0, 5, 10, and 20 ng/mL [1].
- **Incubation Duration:** Cell viability is measured at 0, 24, 48, 72, and 96 hours post-treatment to establish a time-course of the antiproliferative effect [1].
- **Experimental Result:** **Ozarelix** inhibits cell proliferation in a dose- and time-dependent manner [1] [3].

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation status after **Ozarelix** treatment [1] [3].

- **Cell Lines:** PC3 and DU145 cells.
- **Treatment:** Incubate cells with **Ozarelix** at 0, 5, 10, and 20 ng/mL.
- **Incubation Duration:** 72 hours [1] [3].
- **Key Analytes:**
 - **Cell Cycle Regulators:** p21, p27 (levels increased) [1] [3].
 - **Anti-apoptotic Proteins:** Bcl-2, Bcl-XL (levels diminished) [1].
 - **Signaling Kinases:** Erk and p38MAPK (activity upregulated) [1] [3].
 - **Apoptosis-related Proteins:** Caspase-3, Caspase-8, c-FLIP(L) [1] [2].

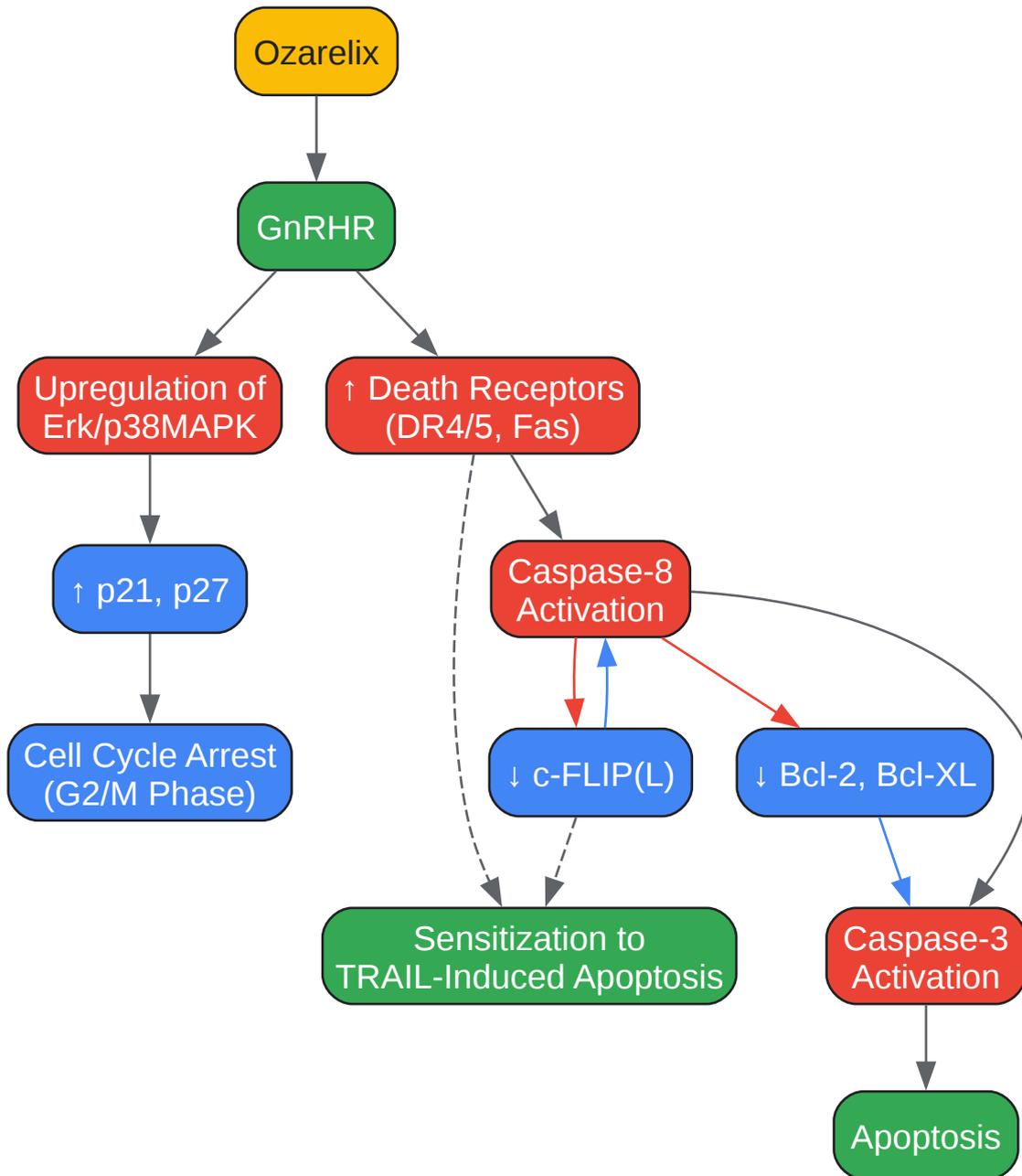
Apoptosis Analysis (Caspase Activation)

This protocol focuses on the mechanism of programmed cell death induced by **Ozarelix**.

- **Cell Lines:** PC3 and DU145 cells.
- **Treatment:** Incubate cells with **Ozarelix**, with a key observation at 20 ng/mL.
- **Incubation Duration:** 72 hours [1] [2].
- **Experimental Result:** **Ozarelix** triggers the activation of caspase 3 in a caspase 8-dependent manner, indicating the involvement of the extrinsic apoptosis pathway [1] [2].

Proposed Signaling Pathway for **Ozarelix** in Androgen-Independent Prostate Cancer

The diagram below illustrates the molecular mechanisms by which **Ozarelix** exerts its effects on hormone-refractory prostate cancer cells, based on the experimental data.



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This diagram synthesizes the experimental findings to show how a 72-hour incubation with **Ozarelix** modulates key pathways to induce anti-cancer effects.

Application Notes for Researchers

- **Solubility and Formulation:** For in vitro studies, **Ozarelix** may be dissolved in DMSO. For in vivo administration, common injectable formulations involve mixtures with solvents like DMSO, Tween 80, and saline [1].
- **Key Mechanistic Insight:** The 72-hour time point is critical for observing the full cascade of events, from initial MAPK signaling and DR4/5 upregulation to the execution of apoptosis via caspase activation [1] [2].
- **Research Implications:** The ability of **Ozarelix** to sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis by modulating death receptor expression presents a promising strategy for combination therapy in aggressive, androgen-independent prostate cancer [2].

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References

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To cite this document: Smolecule. [Quantitative Data from In Vitro Studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548652#ozarelix-incubation-duration-72-hours>]

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